5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide
CAS No.:
Cat. No.: VC17238706
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11N3O2 |
|---|---|
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 5,5-dimethyl-3-oxopyrazolidine-1-carboxamide |
| Standard InChI | InChI=1S/C6H11N3O2/c1-6(2)3-4(10)8-9(6)5(7)11/h3H2,1-2H3,(H2,7,11)(H,8,10) |
| Standard InChI Key | VYBRNCRMTHNUNU-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)NN1C(=O)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5,5-dimethyl-3-oxopyrazolidine-1-carboxamide, reflects its structural features:
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A pyrazolidine ring (a saturated five-membered ring with two adjacent nitrogen atoms).
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A ketone group at position 3 ().
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Dimethyl substituents at position 5 ().
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A carboxamide group () at position 1.
The canonical SMILES notation encapsulates this arrangement, while its InChIKey () provides a unique identifier for chemical databases.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 5,5-dimethyl-3-oxopyrazolidine-1-carboxamide |
| SMILES | CC1(CC(=O)NN1C(=O)N)C |
| Topological Polar Surface Area | 86.6 Ų (calculated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The compound’s polar surface area and hydrogen-bonding capacity suggest moderate solubility in polar solvents, while the dimethyl groups may enhance lipophilicity, influencing membrane permeability.
Synthesis and Reaction Pathways
Synthetic Strategies
While explicit details on the synthesis of 5,5-dimethyl-3-oxopyrazolidine-1-carboxamide are scarce, pyrazolidinones are typically synthesized via condensation reactions between hydrazine derivatives and carbonyl compounds . A plausible route involves:
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Formation of the pyrazolidine ring: Reacting 1,2-diaminopropane with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the saturated ring.
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Introduction of the carboxamide group: Treating the intermediate with cyanogen bromide () or via nucleophilic acyl substitution .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Ring formation via cyclization | 1,2-Diaminopropane, β-keto ester, H |
| 2 | Carboxamide functionalization | Cyanogen bromide, NH |
Reaction Mechanisms
The ketone group at position 3 is susceptible to nucleophilic attack, enabling derivatization at this position. For example, condensation with amines could yield Schiff base analogs, while reduction with might produce alcohol derivatives . The carboxamide group at position 1 may participate in hydrolysis under acidic or basic conditions, generating carboxylic acid intermediates.
| Compound | Core Structure | Key Activities |
|---|---|---|
| 5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide | Pyrazolidinone | Hypothetical anti-inflammatory |
| Antipyrine | Pyrazolone | Analgesic, antipyretic |
| Pirfenidone | Pyridone | Anti-fibrotic |
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: NMR would reveal signals for the dimethyl groups (δ ~1.2 ppm) and amide protons (δ ~6.5–7.5 ppm).
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IR Spectroscopy: Stretching vibrations for (~1680 cm) and (~3350 cm) confirm functional groups.
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HPLC: Reverse-phase HPLC with C18 columns and UV detection (λ = 210–230 nm) can assess purity.
Applications and Future Directions
Industrial and Research Applications
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